![molecular formula C29H26N2O B14475490 4,5,6,8-Tetraphenyl-7-oxa-4,6-diazaspiro[2.5]octane CAS No. 66145-67-3](/img/structure/B14475490.png)
4,5,6,8-Tetraphenyl-7-oxa-4,6-diazaspiro[2.5]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5,6,8-Tetraphenyl-7-oxa-4,6-diazaspiro[2.5]octane is a complex organic compound known for its unique spirocyclic structure. This compound features a spiro linkage between a diazaspiro and an oxaspiro ring, adorned with phenyl groups at various positions. Its distinct structure makes it a subject of interest in various fields of scientific research, including organic synthesis and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,8-Tetraphenyl-7-oxa-4,6-diazaspiro[2.5]octane typically involves a multi-step process. One common method includes the cycloaddition of nitrilimides to 3-aryliden-2(3H)-furanone derivatives, followed by the reaction with hydrazine hydrate. This process results in the formation of pyrazolecarbohydrazide derivatives, which undergo intramolecular cyclization upon treatment with an HCl/AcOH mixture .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4,5,6,8-Tetraphenyl-7-oxa-4,6-diazaspiro[2.5]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
4,5,6,8-Tetraphenyl-7-oxa-4,6-diazaspiro[2.5]octane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Wirkmechanismus
The mechanism of action of 4,5,6,8-Tetraphenyl-7-oxa-4,6-diazaspiro[2.5]octane involves its interaction with various molecular targets. The compound’s spirocyclic structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. The exact molecular targets and pathways are still under investigation, but its unique structure suggests it could modulate multiple biological processes .
Vergleich Mit ähnlichen Verbindungen
4,7-Diazaspiro[2.5]octane: Another spirocyclic compound with similar structural features but different functional groups.
Tetraphenylcyclopentadienone: A compound with a similar phenyl-substituted structure but different core ring systems.
Uniqueness: 4,5,6,8-Tetraphenyl-7-oxa-4,6-diazaspiro[2.5]octane stands out due to its combination of diazaspiro and oxaspiro rings, along with the presence of multiple phenyl groups. This unique structure imparts
Eigenschaften
CAS-Nummer |
66145-67-3 |
|---|---|
Molekularformel |
C29H26N2O |
Molekulargewicht |
418.5 g/mol |
IUPAC-Name |
4,5,6,8-tetraphenyl-7-oxa-4,6-diazaspiro[2.5]octane |
InChI |
InChI=1S/C29H26N2O/c1-5-13-23(14-6-1)27-29(21-22-29)30(25-17-9-3-10-18-25)28(24-15-7-2-8-16-24)31(32-27)26-19-11-4-12-20-26/h1-20,27-28H,21-22H2 |
InChI-Schlüssel |
QVNUJRDCLIUMQQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC12C(ON(C(N2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


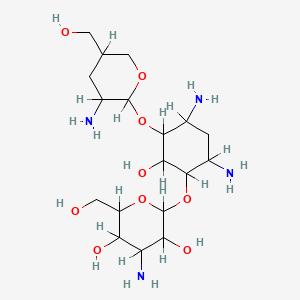
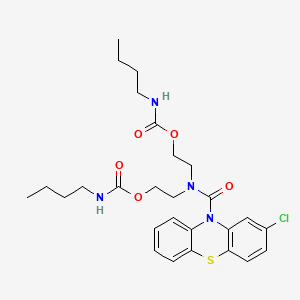
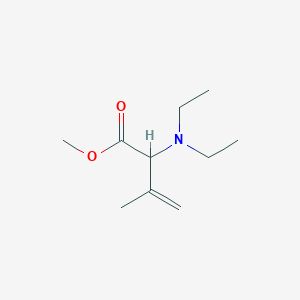
![Ethyl 2-acetyl-4-{bis[(propan-2-yl)oxy]phosphoryl}but-2-enoate](/img/structure/B14475432.png)
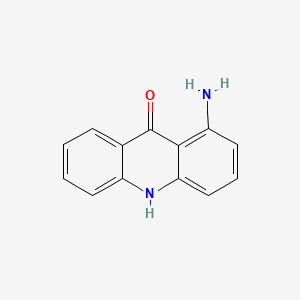


![N,N'-Bis{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethyl}urea](/img/structure/B14475453.png)
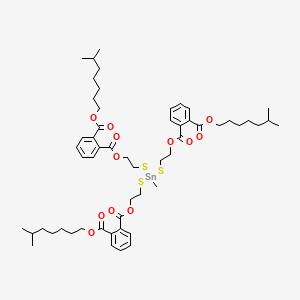

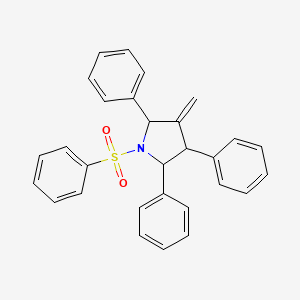


![N-[3-(Dimethylamino)naphthalen-2-yl]-2-methoxybenzamide](/img/structure/B14475485.png)
